molecular formula C9H19NO B12080094 O-(cyclohexylmethyl)-N-ethylhydroxylamine

O-(cyclohexylmethyl)-N-ethylhydroxylamine

Cat. No.: B12080094
M. Wt: 157.25 g/mol
InChI Key: JYPYAYMGRONKMY-UHFFFAOYSA-N
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Description

O-(cyclohexylmethyl)-N-ethylhydroxylamine is an organic compound characterized by the presence of a cyclohexylmethyl group attached to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(cyclohexylmethyl)-N-ethylhydroxylamine typically involves the reaction of cyclohexylmethyl chloride with N-ethylhydroxylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common. Purification of the product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: O-(cyclohexylmethyl)-N-ethylhydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

O-(cyclohexylmethyl)-N-ethylhydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

    Biology: The compound can be used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of O-(cyclohexylmethyl)-N-ethylhydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

  • O-(cyclohexylmethyl)-N-methylhydroxylamine
  • O-(cyclohexylmethyl)-N-propylhydroxylamine
  • O-(cyclohexylmethyl)-N-isopropylhydroxylamine

Comparison: O-(cyclohexylmethyl)-N-ethylhydroxylamine is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. Compared to its methyl or propyl analogs, the ethyl group may provide different steric and electronic effects, leading to variations in its chemical behavior and applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-(cyclohexylmethoxy)ethanamine

InChI

InChI=1S/C9H19NO/c1-2-10-11-8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3

InChI Key

JYPYAYMGRONKMY-UHFFFAOYSA-N

Canonical SMILES

CCNOCC1CCCCC1

Origin of Product

United States

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